Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate
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Overview
Description
Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate is a chemical compound with the molecular formula C11H20F3N2O2. It is known for its unique structure, which includes a piperidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl piperidin-4-yl(trifluoromethyl)carbamate typically involves the reaction of piperidine derivatives with trifluoromethylating agents and tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate and trifluoromethyl iodide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl piperidin-4-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl piperidin-4-ylcarbamate
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- Tert-butyl (4-(trifluoromethyl)pyridin-3-yl)carbamate
Uniqueness
Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H19F3N2O2 |
---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl N-piperidin-4-yl-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16(11(12,13)14)8-4-6-15-7-5-8/h8,15H,4-7H2,1-3H3 |
InChI Key |
URUFHJWEJZTALD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCNCC1)C(F)(F)F |
Origin of Product |
United States |
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